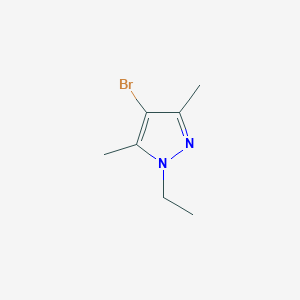

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

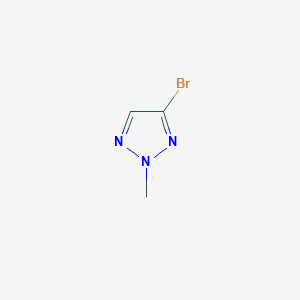

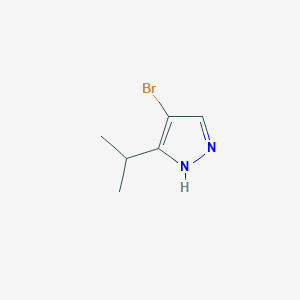

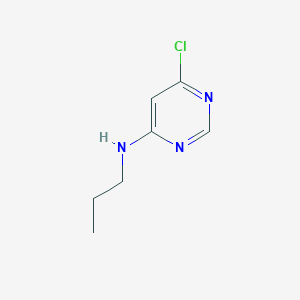

“4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is a chemical compound with the CAS Number: 51108-51-1 . It has a molecular weight of 203.08 . The compound is in liquid form .

Synthesis Analysis

The synthesis of pyrazole derivatives like “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular formula of “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is C7H11BrN2 . The InChI Code is 1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 .Chemical Reactions Analysis

Pyrazole derivatives, including “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole”, have been reported to undergo various chemical reactions. For instance, 4-Bromopyrazole, a related compound, has been reported to undergo cyanation in the presence of palladium catalysts .Physical And Chemical Properties Analysis

“4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is a liquid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved documents.Wissenschaftliche Forschungsanwendungen

Synthesis of 1,4′-Bipyrazoles

This compound can serve as a starting material in the synthesis of 1,4′-bipyrazoles, which are useful in creating a variety of biologically active molecules and potential pharmaceuticals .

Preparation of Hexacoordinate Complexes

It may be used in the preparation of solid hexacoordinate complexes by reacting with dimethyl- and divinyl-tindichloride .

Pharmaceutical Synthesis

4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole is also utilized in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

Regioselective Cyclization

The compound is involved in regioselective cyclization processes to produce trisubstituted pyrazoles with specific functional groups at designated positions, which is crucial for targeted drug design .

Azole Chemistry

It plays a significant role in azole chemistry, providing structural diversity and applications in major fields like the pharmaceutical industry .

Catalyzed Synthesis of Pyrazoles

This chemical is used in catalyzed synthesis processes to create trisubstituted pyrazoles, which are characterized by various spectroscopy methods for their potential use in medicinal chemistry .

Wirkmechanismus

Target of Action

Pyrazole derivatives, in general, have been found to interact with various biological targets . For instance, 3,5-dimethylpyrazole is used as a blocking agent for isocyanates .

Mode of Action

It’s known that 4-bromopyrazole, a related compound, can undergo cyanation in the presence of palladium catalysts . This suggests that 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole might also interact with its targets through similar chemical reactions.

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s physical form is a liquid, which might influence its bioavailability .

Result of Action

4-bromopyrazole has been reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .

Action Environment

It’s worth noting that the compound’s storage temperature is room temperature , suggesting that it might be stable under normal environmental conditions.

Eigenschaften

IUPAC Name |

4-bromo-1-ethyl-3,5-dimethylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIXDYBXWDTDLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618920 |

Source

|

| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51108-51-1 |

Source

|

| Record name | 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)